molecular formula C13H21NO6S2 B015966 N-Succinimidyloxycarbonylheptyl Methanethiosulfonate CAS No. 887407-50-3

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate

Cat. No.: B015966
CAS No.: 887407-50-3
M. Wt: 351.4 g/mol
InChI Key: APKUXMFKVQNCDM-UHFFFAOYSA-N
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Description

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to modify proteins and enzymes, making it a valuable tool in proteomics and biochemistry. The compound has a molecular formula of C13H21NO6S2 and a molecular weight of 351.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate typically involves the reaction of heptyl methanethiosulfonate with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is used in various scientific research applications:

    Protein Modification: It is used to introduce functional groups into proteins, enabling the study of protein structure and function.

    Enzyme Inhibition: The compound can inhibit specific enzymes by modifying active site residues.

    Cross-Linking: It acts as a cross-linker to stabilize protein-protein interactions.

    Bioconjugation: Used in the conjugation of biomolecules for diagnostic and therapeutic purposes

Mechanism of Action

The mechanism of action of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate involves the formation of covalent bonds with target molecules. The succinimide group reacts with primary amines to form stable amide bonds, while the methanethiosulfonate group reacts with thiols to form thioether bonds. These reactions modify the target molecules, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another protein cross-linker with similar reactivity.

    N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for bioconjugation, similar to N-Succinimidyloxycarbonylheptyl Methanethiosulfonate.

    N-Succinimidyl iodoacetate (SIA): A reagent for protein modification.

Uniqueness

This compound is unique due to its dual reactivity, allowing it to form both amide and thioether bonds. This versatility makes it a valuable tool in various biochemical applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-methylsulfonylsulfanyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKUXMFKVQNCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401240
Record name N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-50-3
Record name N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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